5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide
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Overview
Description
5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide, also known as PODA-HBr, is a synthetic compound that has a wide range of applications in scientific research. It is a versatile molecule that can be used as a reagent in various reactions, and has a wide range of biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide involves the reaction of 4-cyanopyridine with hydrazine hydrate to form 4-amino-3-cyanopyridine, which is then reacted with ethyl chloroformate to form 4-(2-chloroformyl)pyridine. This intermediate is then reacted with sodium azide and copper(I) iodide to form 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine, which is finally converted to the hydrobromide salt by reaction with hydrobromic acid.
Starting Materials
4-cyanopyridine, hydrazine hydrate, ethyl chloroformate, sodium azide, copper(I) iodide, hydrobromic acid
Reaction
4-cyanopyridine + hydrazine hydrate -> 4-amino-3-cyanopyridine, 4-amino-3-cyanopyridine + ethyl chloroformate -> 4-(2-chloroformyl)pyridine, 4-(2-chloroformyl)pyridine + sodium azide + copper(I) iodide -> 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine, 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine + hydrobromic acid -> 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide
Scientific Research Applications
5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide is a versatile reagent that has a wide range of applications in scientific research. It is used in the synthesis of a range of compounds, including peptides, amino acids, and nucleotides. It is also used in the synthesis of polymers, and as a catalyst in organic reactions. 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide is also used in the study of enzyme inhibitors, and as a fluorescent label for imaging and tracking of molecules.
Mechanism Of Action
5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide acts as a nucleophilic reagent, meaning that it is capable of reacting with electron-rich species such as nucleophiles. This allows it to react with a wide range of substrates, including proteins, nucleic acids, and other molecules. 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide can also act as a catalyst in organic reactions, allowing for the synthesis of a variety of compounds.
Biochemical And Physiological Effects
5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases, and to inhibit the growth of bacteria. It has also been shown to have antifungal activity, and to have an inhibitory effect on cancer cell growth. Additionally, 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available in many forms, including powder, solution, and solid. It is also relatively stable, and can be stored for extended periods of time without degradation. Additionally, it is non-toxic, and can be handled safely in the laboratory.
However, there are some limitations to the use of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide in laboratory experiments. It is not soluble in water, and so must be dissolved in a suitable solvent, such as methanol or ethanol. Additionally, it is sensitive to light and heat, and so must be stored in a cool, dark place.
Future Directions
The potential applications of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide in scientific research are vast. It has already been used to synthesize a variety of compounds, and to study enzyme inhibitors and fluorescent labels. It also has potential applications in drug design, as it has been shown to have inhibitory effects on cancer cell growth and enzyme activity. Additionally, it has potential applications in the development of new polymers and materials, and in the study of biochemical and physiological processes.
properties
IUPAC Name |
5-pyridin-4-yl-1,3,4-oxadiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O.BrH/c8-7-11-10-6(12-7)5-1-3-9-4-2-5;/h1-4H,(H2,8,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZENIRDSPSBYJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide |
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